For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of LCB 03-0110 Dihydrochloride (B599025)
Introduction
LCB 03-0110 dihydrochloride is a potent, small-molecule, multi-tyrosine kinase inhibitor with significant therapeutic potential in a range of fibro-inflammatory, ocular, and neurodegenerative disorders.[1][2][3] Structurally identified as (3-(2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol, this thienopyridine derivative exhibits a complex and targeted mechanism of action by engaging several key signaling kinases.[1][4] This technical guide provides a detailed overview of its core mechanism, supported by quantitative data, experimental methodologies, and visual representations of the signaling pathways involved.
Core Mechanism of Action: A Multi-Targeted Kinase Inhibitor
LCB 03-0110 functions primarily as a pan-inhibitor of the Discoidin Domain Receptor (DDR) and c-Src family of tyrosine kinases.[1][5] Its efficacy stems from its ability to simultaneously suppress multiple pathways involved in inflammation, fibrosis, angiogenesis, and neurodegeneration.
Primary Molecular Targets:
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c-Src Family Kinases: LCB 03-0110 is a highly potent inhibitor of c-Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[6]
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Discoidin Domain Receptors (DDR1 & DDR2): It effectively inhibits both DDR1 and DDR2, which are unique receptor tyrosine kinases activated by collagen.[7] These receptors are key mediators of fibrosis and inflammation.[1][3] LCB 03-0110 demonstrates preferential inhibition of the active form of DDR2 and acts as an ATP-competitive inhibitor.[7]
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Bruton's Tyrosine Kinase (Btk) & Spleen Tyrosine Kinase (Syk): The compound strongly inhibits Btk and Syk, two critical kinases in the signaling pathways of immune cells, contributing to its anti-inflammatory and immunomodulatory effects.[1][6][8]
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Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, LCB 03-0110 interferes with angiogenesis, the formation of new blood vessels, which is critical in tumor growth and certain inflammatory conditions.[9]
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Janus Kinase (JAK)/STAT3 Pathway: The inhibitor also targets the JAK/STAT3 signaling cascade, a central pathway for cytokine signaling and cellular inflammation.[9]
Quantitative Data: Kinase Inhibition Profile
The inhibitory potency of LCB 03-0110 against its key molecular targets has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Target Kinase | IC₅₀ Value | Assay Type | Reference |
| c-Src | 1.3 nM | In vitro kinase assay | [6] |
| DDR2 (Active Form) | 6 nM | In vitro kinase assay | [7] |
| DDR2 (Inactive Form) | 145 nM | In vitro kinase assay | [7] |
| DDR1 Autophosphorylation | 164 nM | Cell-based assay (HEK293) | [7] |
| DDR2 Autophosphorylation | 171 nM | Cell-based assay (HEK293) | [7] |
Signaling Pathways and Cellular Effects
The multi-targeted nature of LCB 03-0110 leads to the modulation of several interconnected signaling pathways, resulting in distinct cellular and physiological outcomes.
Anti-Fibro-Inflammatory Pathway
LCB 03-0110 demonstrates potent anti-inflammatory and anti-fibrotic effects by concurrently targeting activated macrophages and fibroblasts.[1][4] In macrophages activated by lipopolysaccharide (LPS), it suppresses cell migration and the production of key inflammatory mediators such as nitric oxide (NO), inducible nitric-oxide synthase (iNOS), cyclooxygenase 2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[1] In dermal fibroblasts stimulated by transforming growth factor-beta 1 (TGF-β1) and type I collagen, it inhibits proliferation and migration.[1] This action is associated with the suppression of α-smooth muscle actin (α-SMA) expression and the downstream activation of Akt1 and Focal Adhesion Kinase (FAK).[1]
Ocular Anti-Inflammatory Pathway
LCB 03-0110 shows promise for treating inflammatory ocular conditions like Dry Eye Disease (DED).[2][10] In human corneal epithelial (HCE-2) cells stimulated by inflammatory agents, it significantly suppresses the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically ERK and P38.[2][10][11] This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines IL-6 and IL-8.[2][11] Furthermore, in T helper 17 (Th17) cells, which are implicated in ocular surface inflammation, LCB 03-0110 dose-dependently decreases the expression of IL-17A.[2][10]
Neuroprotective Pathway
In the central nervous system, LCB 03-0110's inhibition of DDR1 is a key aspect of its neuroprotective potential.[3] DDR1 activation is linked to neuroinflammation and the accumulation of neurotoxic proteins.[3][7] By inhibiting DDR1, LCB 03-0110 has been shown in preclinical models to reduce levels of amyloid-β (Aβ), hyperphosphorylated tau (p-tau), and α-synuclein, proteins implicated in Alzheimer's and Parkinson's diseases.[3][7] This effect is linked to an enhancement of autophagy, the cellular process for clearing damaged proteins.[3]
References
- 1. LCB 03-0110, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells [kjpp.net]
- 3. Discoidin Domain Receptor 1 is a therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LCB 03-0110 - Immunomart [immunomart.com]
- 6. LCB 03-0110 dihydrochloride | Src | TargetMol [targetmol.com]
- 7. mdpi.com [mdpi.com]
- 8. Topical administration of the pan-Src kinase inhibitors, dasatinib and LCB 03-0110, prevents allergic contact dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of LCB 03-0110 on human corneal epithelial and murine T helper 17 cells -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
